Sushi peptide 3 -

Sushi peptide 3

Catalog Number: EVT-244436
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Sushi peptide 3 originates from the factor C protein found in horseshoe crabs, specifically from the Sushi domain which is known for its role in pathogen recognition and immune response. The sequence of Sushi peptide 3 corresponds to specific residues within this domain, allowing it to interact effectively with bacterial components.

Classification

Sushi peptide 3 falls under the category of antimicrobial peptides, which are small proteins that play a crucial role in the innate immune system. These peptides are characterized by their ability to disrupt microbial membranes, bind to LPS, and exhibit anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of Sushi peptide 3 typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the peptide chain. The process begins with a resin-bound amino acid, and subsequent amino acids are added one at a time while protecting groups are used to prevent unwanted reactions.

Technical Details

  1. Solid-Phase Synthesis: The technique employs a 9-fluorenyl methoxy carbonyl (F-moc) strategy where F-moc is used as a protecting group for the amino acids.
  2. Purification: The synthesized peptides are purified using high-performance liquid chromatography (HPLC) to achieve purity levels greater than 95%. This ensures that the final product is free from contaminants and by-products.
  3. Characterization: The purity and identity of the synthesized peptides are confirmed using mass spectrometry and analytical HPLC techniques.
Molecular Structure Analysis

Structure

Sushi peptide 3 has a specific amino acid sequence that defines its structure and function. The molecular weight of Sushi peptide 3 is approximately 3,892 Da, corresponding to its sequence derived from factor C.

Data

  • Amino Acid Composition: The sequence includes various hydrophobic and charged residues that facilitate its interaction with LPS.
  • Secondary Structure: Studies suggest that Sushi peptide 3 may adopt an α-helical conformation in membrane-mimicking environments, which is crucial for its antimicrobial activity.
Chemical Reactions Analysis

Reactions

Sushi peptide 3 primarily interacts with LPS through electrostatic interactions and hydrophobic contacts. These interactions lead to the disruption of bacterial membranes and neutralization of LPS-induced inflammatory responses.

Technical Details

  1. Binding Affinity: Research indicates that both lysine and arginine residues in Sushi peptide 3 play significant roles in binding to the diphosphoryl head groups of LPS.
  2. Functional Assays: Various assays, such as enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance, have been employed to quantify the binding affinity and neutralizing effects of Sushi peptide 3 against LPS.
Mechanism of Action

Process

The mechanism by which Sushi peptide 3 exerts its effects involves several steps:

  1. Binding: The peptide binds to LPS via electrostatic interactions due to its positively charged residues.
  2. Disruption: This binding leads to structural changes in LPS, resulting in membrane destabilization.
  3. Inhibition: By neutralizing LPS, Sushi peptide 3 prevents downstream inflammatory signaling pathways, thereby mitigating septic shock responses.

Data

Studies have demonstrated that Sushi peptide 3 can effectively reduce tumor necrosis factor-alpha release in response to LPS stimulation, indicating its potential as an anti-inflammatory agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Sushi peptide 3 is soluble in aqueous solutions at physiological pH levels.
  • Stability: The stability of the peptide can vary based on environmental conditions such as temperature and pH.

Chemical Properties

  • Molecular Weight: Approximately 3,892 Da.
  • Isoelectric Point: The calculated isoelectric point (pI) values for related peptides vary, indicating their charge properties under different pH conditions.
Applications

Scientific Uses

Sushi peptide 3 has several promising applications in scientific research and medicine:

  1. Antimicrobial Agent: Due to its ability to inhibit bacterial growth, it is being explored as a potential therapeutic agent against antibiotic-resistant infections.
  2. Endotoxin Neutralization: Its capacity to bind and neutralize LPS makes it valuable in developing treatments for sepsis and other inflammatory conditions associated with Gram-negative bacterial infections.
  3. Research Tool: It serves as a model for studying the interactions between antimicrobial peptides and bacterial components, contributing to the design of novel therapeutics.
Molecular Origins and Evolutionary Context of Sushi Peptide 3

Phylogenetic Derivation From Horseshoe Crab Factor C Coagulation Cascade

Sushi Peptide 3 (S3) originates from the Factor C coagulation cascade in horseshoe crabs (Limulus polyphemus and Carcinoscorpius rotundicauda), a serine protease zymogen that serves as the primary biosensor for Gram-negative bacterial endotoxins in the arthropod hemolymph. Factor C possesses an elaborate multi-domain architecture featuring five short consensus repeats (SCRs), also termed Sushi domains, within its N-terminal region [9] [7]. These domains function as pattern recognition receptors that initiate a proteolytic coagulation cascade upon lipopolysaccharide (LPS) binding, culminating in clot formation around invading pathogens [9]. S3 corresponds specifically to the third Sushi domain (SCR3) within Factor C’s structure, liberated through proteolytic processing or recombinant expression [2]. Phylogenetic analysis reveals that Factor C emerged in marine arthropods approximately 500 million years ago, with its sushi domains exhibiting sequence conservation across chelicerates and crustaceans. This ancient origin positions S3 within one of the oldest known innate immune recognition systems capable of detecting bacterial endotoxins at picomolar concentrations [7] [9].

Structural-Functional Conservation of Sushi Domains in Innate Immunity Proteins

The sushi domain represents an evolutionarily conserved protein fold characterized by a compact β-sandwich structure stabilized by two disulfide bonds between four conserved cysteine residues. This configuration forms a hydrophobic core flanked by solvent-exposed loops capable of ligand interaction [2] [4]. Within the innate immune systems of both invertebrates and vertebrates, sushi domains serve as modular recognition units for pathogenic motifs. Comparative structural analyses demonstrate that S3 shares this fold with human complement regulators (e.g., factor H) and LPS-binding proteins like MD-2 [9] [7]. Despite divergent protein contexts, the electrostatic potential maps of these domains reveal conserved cationic surfaces optimized for polyanionic ligand binding. Functional studies confirm this conservation: recombinant S3 binds lipid A with dissociation constants (Kd) of 10-9 to 10-10 M, mirroring the affinity of mammalian LPS receptors like TLR4/MD-2 [2]. This conservation underscores sushi domains as universal recognition templates refined over millennia for pathogen surveillance [4] [9].

Evolutionary Pressures Shaping LPS-Binding Motifs in Arthropod Defense Systems

Arthropods inhabiting microbially dense marine environments faced intense selective pressure to develop robust endotoxin defenses. Horseshoe crab hemolymph directly contacts seawater pathogens, necessitating coagulation systems capable of rapid LPS recognition. Analysis of Factor C genes reveals positive selection acting on residues within S3’s lipid A-binding pocket [7]. Key motifs include:

  • Tripeptide sequences (e.g., KYK, RWR) in the N-terminal region coordinating lipid A phosphate groups
  • Aromatic-cationic stacks (Phe31, Arg15) enabling hydrophobic and electrostatic interactions with acyl chains
  • Dimerization interfaces facilitating cooperative LPS binding [2] [6]

These motifs were likely refined through arms-race dynamics with Gram-negative pathogens, particularly Vibrio species endemic to coastal habitats. Pathogen evasion tactics included lipid A modifications (e.g., phosphoethanolamine addition), driving compensatory adaptations in S3’s binding groove [7]. Consequently, modern S3 exhibits broad specificity for diverse lipid A structures while maintaining picomolar affinity—an evolutionary solution balancing recognition breadth with sensitivity [2] [6].

Table 1: Evolutionary Conservation of Sushi Domains in Innate Immunity Proteins

OrganismProteinSushi DomainsLPS-Binding Affinity (Kd)Key Recognition Motifs
Horseshoe CrabFactor C (S3)SCR310-9 - 10-10 MKYK motif, Arg15, Phe31
HumanMD-2None (LY96)10-9 MPhe121, Arg90
DrosophilaPersephoneSCR9-11Not quantifiedBasic residue clusters
CrustaceansALF isoformsNone10-7 - 10-8 MHydrophobic loop, Cys30-Cys58

Properties

Product Name

Sushi peptide 3

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